6-imino-7-[(4-methylphenyl)methyl]-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
6-imino-7-[(4-methylphenyl)methyl]-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound belonging to the class of dipyrido[1,2-a:2,3-d]pyrimidines This compound is characterized by its unique structure, which includes multiple fused heterocyclic rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-7-[(4-methylphenyl)methyl]-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-imino-7-[(4-methylphenyl)methyl]-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-imino-7-[(4-methylphenyl)methyl]-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-imino-7-[(4-methylphenyl)methyl]-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its antiproliferative effects . The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-imino-3-[(4-methylphenyl)sulfonyl]-1-(3-pyridinylmethyl)-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
- 2-imino-10-methyl-3-[(4-methylphenyl)sulfonyl]-1-(3-pyridinylmethyl)-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
Uniqueness
What sets 6-imino-7-[(4-methylphenyl)methyl]-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide apart from similar compounds is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. Its ability to interact with a distinct set of molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
608103-98-6 |
---|---|
Molecular Formula |
C26H22N6O2 |
Molecular Weight |
450.5g/mol |
IUPAC Name |
6-imino-7-[(4-methylphenyl)methyl]-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H22N6O2/c1-17-7-9-18(10-8-17)16-32-23(27)20(25(33)29-15-19-5-4-11-28-14-19)13-21-24(32)30-22-6-2-3-12-31(22)26(21)34/h2-14,27H,15-16H2,1H3,(H,29,33) |
InChI Key |
MTTBTQAUFXQMTB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCC4=CN=CC=C4)C(=O)N5C=CC=CC5=N3 |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCC4=CN=CC=C4)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
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